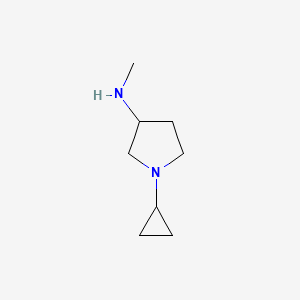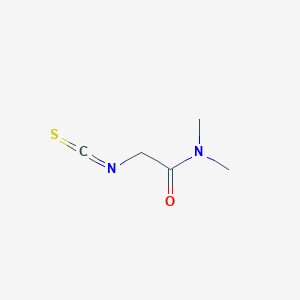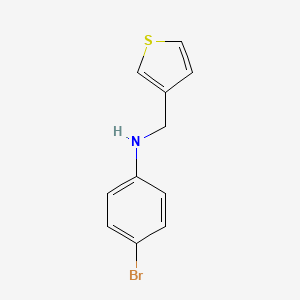
4-bromo-N-(thiophen-3-ylmethyl)aniline
Übersicht
Beschreibung
4-Bromo-N-(thiophen-3-ylmethyl)aniline, also known as BTMA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of aniline, an aromatic amine, and is composed of a bromo group and a thiophen-3-ylmethyl group. BTMA is used in a variety of research applications, including synthesis, mechanistic studies, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline, namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments. It demonstrates increased inhibition efficiency with higher concentrations and adheres to the steel surface following Langmuir’s isotherm. This application is significant in industrial settings where corrosion resistance is crucial (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Metal Complex Formation
Compounds related to this compound, such as thienylimine ligands, have been synthesized for forming cationic allylnickel(II) complexes. These complexes exhibit unique properties, including distinct coordination to Ni through imine nitrogen atoms and potential applications in materials science (Belkhiria et al., 2018).
Electroluminescence
Derivatives of this compound have been used to create a new class of emitting amorphous molecular materials, showing potential for use in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence, and form stable amorphous glasses, making them suitable for multicolor light emission, including white light, in EL devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Photostabilization of PVC
New thiophene derivatives, closely related to this compound, have demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC). They reduce the level of photodegradation in PVC films, suggesting applications in improving the durability and lifespan of PVC products (Balakit et al., 2015).
Metal Complexation and Magnetic Studies
A derivative of this compound has been used to form Schiff base complexes with various metals, leading to studies in magnetic properties and thermal behavior. These complexes have potential applications in the fields of coordination chemistry and materials science (Osowole, 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUAUJYQPZISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




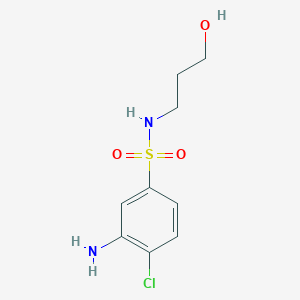
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
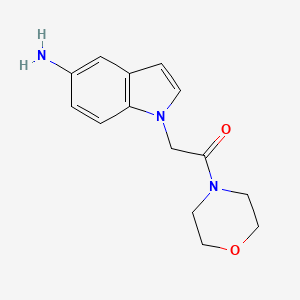
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
